1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
Overview
Description
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol is a synthetic organic compound with the molecular formula C19H19NO2 It is known for its unique chemical structure, which includes a benzoyl group attached to a dihydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol typically involves the following steps:
Formation of the Dihydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the dihydroquinoline ring. This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the dihydroquinoline intermediate with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 6-position of the dihydroquinoline ring. This can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The hydroxyl group at the 6-position can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted dihydroquinoline.
Substitution: Various substituted dihydroquinoline derivatives depending on the electrophile used.
Scientific Research Applications
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline, 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline, 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
Uniqueness: The presence of the benzoyl group and the hydroxyl group at the 6-position distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
(6-hydroxy-2,2,4-trimethylquinolin-1-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-12-19(2,3)20(17-10-9-15(21)11-16(13)17)18(22)14-7-5-4-6-8-14/h4-12,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWVAJLWKSEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC=C3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176693 | |
Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256627-81-2 | |
Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256627-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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